molecular formula C11H15NO3 B1583434 Benzyl N-(3-hydroxypropyl)carbamate CAS No. 34637-22-4

Benzyl N-(3-hydroxypropyl)carbamate

Cat. No. B1583434
CAS RN: 34637-22-4
M. Wt: 209.24 g/mol
InChI Key: WXQCFKYWSKKNKY-UHFFFAOYSA-N
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Patent
US08895558B2

Procedure details

Benzyl 3-hydroxypropylcarbamate (15 g, 72 mmol) was treated with imidazole (10 g, 146.9 mmol) and TBSCl (12 g, 79.6 mmol) in DMF (10 ml) at 0° C. After warming up the reaction mixture to room temperature, it was stirred for 30 minutes. The resulting solution was quenched with water (50 ml), and then extracted with diethyl ether (50 ml×2) twice. After evaporation of volatile material under reduced pressure, the residue was purified with silica gel column chromatography (EtOAc:Hx=1:10) to afford title compound (23 g, 98%) as colorless oil.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][CH2:4][NH:5][C:6](=[O:15])[O:7][CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.N1C=CN=C1.[CH3:21][C:22]([Si:25](Cl)([CH3:27])[CH3:26])([CH3:24])[CH3:23]>CN(C=O)C>[Si:25]([O:1][CH2:2][CH2:3][CH2:4][NH:5][C:6](=[O:15])[O:7][CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)([C:22]([CH3:24])([CH3:23])[CH3:21])([CH3:27])[CH3:26]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
OCCCNC(OCC1=CC=CC=C1)=O
Name
Quantity
10 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
12 g
Type
reactant
Smiles
CC(C)(C)[Si](C)(C)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
it was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting solution was quenched with water (50 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (50 ml×2) twice
CUSTOM
Type
CUSTOM
Details
After evaporation of volatile material under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified with silica gel column chromatography (EtOAc:Hx=1:10)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OCCCNC(OCC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 23 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.